methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate (CAS 1001519-16-9) belongs to the N1-hydroxymethyl pyrazole-3-carboxylate class, a bifunctional building block combining a hydroxymethyl (-CH₂OH) handle at the N1 position with a methoxycarbonyl (-COOCH₃) group at the C3 position on the pyrazole core. The compound exhibits a molecular weight of 156.14 g·mol⁻¹ (C₆H₈N₂O₃), a predicted boiling point of 285.2 ± 20.0 °C at 760 mmHg, a predicted density of 1.34 ± 0.1 g·cm⁻³, an XLogP3 of -0.2, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds.

Molecular Formula C6H8N2O3
Molecular Weight 156.141
CAS No. 1001519-16-9
Cat. No. B2442084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate
CAS1001519-16-9
Molecular FormulaC6H8N2O3
Molecular Weight156.141
Structural Identifiers
SMILESCOC(=O)C1=NN(C=C1)CO
InChIInChI=1S/C6H8N2O3/c1-11-6(10)5-2-3-8(4-9)7-5/h2-3,9H,4H2,1H3
InChIKeyPCSYENHALRROFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate (CAS 1001519-16-9): A Bifunctional Pyrazole Scaffold for Heterocycle-Oriented Synthesis


Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate (CAS 1001519-16-9) belongs to the N1-hydroxymethyl pyrazole-3-carboxylate class, a bifunctional building block combining a hydroxymethyl (-CH₂OH) handle at the N1 position with a methoxycarbonyl (-COOCH₃) group at the C3 position on the pyrazole core . The compound exhibits a molecular weight of 156.14 g·mol⁻¹ (C₆H₈N₂O₃), a predicted boiling point of 285.2 ± 20.0 °C at 760 mmHg, a predicted density of 1.34 ± 0.1 g·cm⁻³, an XLogP3 of -0.2, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds .

Why N1-Hydroxymethyl Substitution in Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate Prevents Generic Replacement by Unsubstituted or C4-Isomeric Pyrazole-3-carboxylates


In-class pyrazole-3-carboxylate building blocks cannot be interchanged without consequences. The N1–CH₂OH moiety in methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate introduces a hydrogen-bond donor site (one HBD) and a reactive primary alcohol handle for further functionalization (e.g., oxidation to the carboxylic acid, esterification, or conversion to a leaving group for nucleophilic displacement) that is absent in the unsubstituted parent methyl 1H-pyrazole-3-carboxylate (CAS 15366-34-4) [1]. Relocating the hydroxymethyl group to the C4 position (CAS 124598-39-6) alters the vector of derivatization, steric environment, and the hydrogen-bonding pattern, and also introduces a second HBD from the free N1–H, which changes solubility, crystal packing, and downstream reactivity relative to the N1-substituted target compound [2]. These structural distinctions produce measurable changes in logP, boiling point, and hydrogen-bonding capacity, making one-for-one substitution inadvisable in multi-step synthetic sequences.

Head-to-Head Quantitative Differentiation of Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate Against Three Closest Structural Analogs


N1-Hydroxymethyl Substitution Lowers lipophilicity by ~1.1 logP Units Versus the N-Unsubstituted Parent Methyl 1H-Pyrazole-3-carboxylate

The target compound exhibits a predicted XLogP3 of -0.2, compared to a reported logP of approximately 0.93 for the N-unsubstituted parent methyl 1H-pyrazole-3-carboxylate (CAS 15366-34-4) [1]. The ~1.1 log-unit reduction in lipophilicity arises from the introduction of the hydroxymethyl group at N1, which adds polarity without substantially increasing molecular weight. This shift is relevant for modulating aqueous solubility, permeability, and metabolic stability in medicinal chemistry campaigns where the pyrazole-3-carboxylate is a core scaffold.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Methyl Ester Provides Lower Molecular Weight and Fewer Rotatable Bonds than the Ethyl Ester Analog, Enhancing Synthetic Tractability

The target methyl ester (MW 156.14 g·mol⁻¹; 3 rotatable bonds) is compared with its direct ethyl ester analog, ethyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate (CAS 1174872-28-6; MW 170.17 g·mol⁻¹; 4 rotatable bonds) . The target compound eliminates one methylene unit from the ester side chain, reducing molecular weight by ~14 g·mol⁻¹ (~8.2%) and removing one rotatable bond. The boiling point is also lower: 285.2 ± 20.0 °C (methyl ester) versus 296.7 ± 20.0 °C (ethyl ester). The topological polar surface area (TPSA) is identical at 64.4 Ų, indicating that polarity differences are driven by logP rather than TPSA.

Synthetic Chemistry Fragment-Based Drug Discovery Building Block Selection

N1-Hydroxymethyl Substitution Eliminates the Annular Tautomerism Present in C4-Hydroxymethyl Regioisomers, Ensuring a Single Molecular Entity for SAR Studies

The target compound has the hydroxymethyl group on the N1 nitrogen, whereas methyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate (CAS 124598-39-6) bears the CH₂OH at the C4 ring position with a free N1–H [1]. The C4 isomer exhibits annular tautomerism (N1–H ↔ N2–H), which can lead to a mixture of tautomers in solution and complicate NMR interpretation, biological assay reproducibility, and crystallography. The N1-substituted target compound is locked into a single tautomeric form. Additionally, the N1-substituted compound has 1 HBD (the CH₂OH proton), while the C4 isomer has 2 HBDs (CH₂OH + N–H), altering hydrogen-bonding capacity.

Analytical Chemistry Structure-Activity Relationships Regioisomeric Purity

Orthogonal Functionalization Handles Enable Sequential Derivatization Without Protecting Group Interconversion: Contrast with the Free Carboxylic Acid Analog

The target compound presents two chemically distinct functional groups: a primary alcohol at N1 and a methyl ester at C3. In contrast, 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid (CAS 100219-61-2) has a free carboxylic acid at C3, which is a stronger acid (pKa ~4–5) and can interfere with base-sensitive reactions or participate in unwanted salt formation . The methyl ester can be selectively hydrolyzed to the acid under mild conditions when needed, whereas the free acid analog requires protection (e.g., esterification) before many common transformations. The target compound's hydroxymethyl group can be selectively oxidized (e.g., KMnO₄, CrO₃) to the carboxylic acid or converted to a halide for nucleophilic displacement, reactions documented for related N1-hydroxymethyl pyrazoles [1].

Synthetic Methodology Protecting-Group-Free Synthesis Parallel Library Synthesis

Commercially Available at ≥95% Purity with Multi-Vendor Sourcing and ISO-Certified Quality Systems: Supply Chain Reliability Benchmarking

The target compound is stocked by multiple independent vendors with declared purity specifications: ≥95% (AKSci, CymitQuimica, Chemenu), 97% (Leyan), and NLT 98% (MolCore) . MolCore explicitly states ISO certification for quality management, and BOC Sciences offers process scale-up from lab to industrial scale . In comparison, the C4 regioisomer (CAS 124598-39-6) is listed at 97% purity by Chemenu but with fewer vendor options, and the ethyl ester analog (CAS 1174872-28-6) carries a higher unit cost per gram based on listed pricing . Multi-vendor availability of the target compound at competitive purity levels mitigates single-supplier risk, a critical factor for procurement decisions in long-term research programs.

Chemical Procurement Supply Chain Management Quality Assurance

High-Value Application Scenarios for Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate Derived from Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Libraries Requiring Low Lipophilicity and Single-Tautomer Pyrazole Cores

The XLogP3 of -0.2 and the absence of annular tautomerism (single molecular entity) make this compound uniquely suitable for fragment screening libraries where aqueous solubility, clear NMR spectra, and unambiguous crystallographic electron density are critical . The locked N1-substitution eliminates the tautomeric ambiguity that complicates SAR interpretation for C4-hydroxymethyl regioisomers, directly addressing a known pain point in fragment-based lead generation [1].

Parallel Synthesis of 1,3-Difunctionalized Pyrazole Libraries via Orthogonal Handle Manipulation

The orthogonal reactivity of the N1–CH₂OH (oxidation, halogenation, esterification) and C3–COOCH₃ (hydrolysis, aminolysis, reduction) enables sequential, protecting-group-minimal diversification . This is in contrast to the free carboxylic acid analog, which would require protection before base-mediated N1-functionalization, adding synthetic steps. The methyl ester can be hydrolyzed selectively at the end of a sequence to reveal the acid for bioconjugation or salt formation [1].

Supramolecular Coordination Chemistry Exploiting Hydrogen-Bonding Donor/Acceptor Duality at N1 and C3

The N1–CH₂OH group can function as both a hydrogen-bond donor (OH) and acceptor (oxygen lone pair), while the C3 ester carbonyl provides an additional acceptor site . Hydroxymethyl-functionalized pyrazoles have been demonstrated to form organometallic supramolecular architectures with group 6 metal carbonyls (W, Mo) through O–H···O and O–H···OC–M hydrogen-bonding networks, with preliminary catalytic activity in phenylacetylene cyclotrimerization [1]. The target compound's reduced conformational flexibility (3 rotatable bonds) may favor crystallization relative to the ethyl ester analog (4 rotatable bonds).

Agrochemical Intermediate Development Leveraging Multi-Vendor Supply and Scalable Quality Specifications

The compound's availability from ≥6 independent vendors with purity specifications ranging from 95% to NLT 98%, including ISO-certified suppliers, supports process chemistry scale-up from gram to kilogram quantities [1]. The favorable cost profile of the methyl ester relative to the ethyl ester analog (approximately 5- to 10-fold lower per gram based on 2026 catalog pricing) positions it as a cost-effective intermediate for agrochemical lead optimization programs where pyrazole-3-carboxylates have demonstrated antifungal and herbicidal activity [2].

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